14-deoxy-12-hydroxyandrographolide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

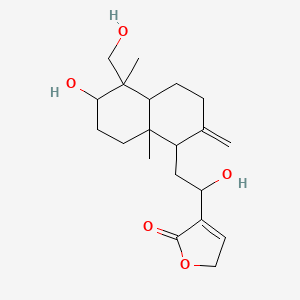

14-deoxy-12-hydroxyandrographolide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a furanone ring, and a decahydro-naphthalenyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 14-deoxy-12-hydroxyandrographolide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the Decahydro-naphthalenyl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the decahydro-naphthalenyl structure.

Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

Formation of the Furanone Ring: The furanone ring is typically formed through intramolecular cyclization reactions, often catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

化学反应分析

Types of Reactions

14-deoxy-12-hydroxyandrographolide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide, PCC, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Halides, ethers.

科学研究应用

14-deoxy-12-hydroxyandrographolide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 14-deoxy-12-hydroxyandrographolide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the furanone ring play crucial roles in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

相似化合物的比较

Similar Compounds

14-deoxy-12-hydroxyandrographolide: Unique due to its specific structure and combination of functional groups.

Other Hydroxylated Furanones: Similar in having furanone rings and hydroxyl groups but differ in the arrangement and number of these groups.

Decahydro-naphthalenyl Derivatives: Share the decahydro-naphthalenyl moiety but differ in other functional groups attached.

Uniqueness

The uniqueness of this compound lies in its specific combination of a decahydro-naphthalenyl moiety, multiple hydroxyl groups, and a furanone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

14-Deoxy-12-hydroxyandrographolide (DHA) is a labdane diterpenoid derived from Andrographis paniculata, a medicinal plant known for its various therapeutic properties. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. This article compiles findings from diverse studies to provide a comprehensive overview of the biological activity of DHA.

Chemical Structure and Properties

DHA is structurally characterized by a lactone ring and a decalin ring system, which are common in many bioactive diterpenes. The modification at the 12th position (hydroxylation) and the absence of oxygen at the 14th position differentiate it from other related compounds like andrographolide.

Antimicrobial Activity

Inhibition of Biofilm Formation

Research indicates that DHA exhibits significant antimicrobial properties, particularly against Pseudomonas aeruginosa. In vitro studies have demonstrated that DHA can inhibit biofilm formation by disrupting quorum sensing pathways critical for bacterial communication. A study reported that DHA, in combination with sub-MIC doses of antibiotics like azithromycin and gentamicin, achieved up to 92% inhibition of biofilm production after 48 hours of treatment .

Mechanism of Action

The mechanism by which DHA exerts its antimicrobial effects involves the reduction of extracellular polymeric substances and the synthesis of virulence factors such as pyocyanin. Atomic force microscopy analysis revealed that DHA treatment resulted in a significant decrease in biofilm roughness and height compared to controls .

Pharmacokinetics

Metabolism and Bioavailability

Pharmacokinetic studies have shown that DHA is metabolized in rats, with several metabolites identified in urine and feces. Notably, 14-deoxy-12(R)-sulfo-andrographolide was determined to be a major metabolite . The pharmacokinetic parameters such as C_max (maximum concentration) and AUC (area under the curve) have been evaluated to assess the bioavailability of DHA when administered orally .

| Parameter | Value |

|---|---|

| C_max | 97.92 mg/day |

| t_max | Multiple doses |

| Vd (Volume of Distribution) | N/A |

| CL (Clearance) | N/A |

Anti-Inflammatory Effects

DHA has been studied for its anti-inflammatory properties, particularly in models of diabetes. In neonatal streptozotocin-induced diabetic rats, treatment with andrographolide (and its derivatives) resulted in significant reductions in blood glucose levels and improvements in pancreatic morphology and insulin content . These findings suggest that DHA may play a role in modulating inflammatory responses associated with diabetes.

Cardiovascular Activity

DHA has also been shown to possess vasorelaxant properties. Studies indicate that it can dilate coronary vessels and aortic rings through mechanisms involving the release of nitric oxide (NO) and the activation of guanylate cyclase pathways. This action supports traditional uses of A. paniculata in treating cardiovascular disorders and suggests potential applications for managing hypertension .

Case Studies

- Biofilm Inhibition Study : A study conducted on Pseudomonas aeruginosa demonstrated that DHA significantly inhibited biofilm formation when used alone or in combination with antibiotics, highlighting its potential as an adjunctive therapy in treating resistant bacterial infections .

- Diabetes Model : In diabetic rat models, both DHA and andrographolide exhibited notable improvements in metabolic parameters, showcasing their potential as therapeutic agents for diabetes management .

属性

IUPAC Name |

4-[1-hydroxy-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-5-16-19(2,8-6-17(23)20(16,3)11-21)14(12)10-15(22)13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQNSSJNIXVKMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC(C3=CCOC3=O)O)(C)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。